molecular formula C10H9BrO B1267292 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one CAS No. 15069-48-4

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1267292
CAS No.: 15069-48-4
M. Wt: 225.08 g/mol
InChI Key: BYDNWFNQAPDJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Isomerism

The molecular structure of 7-bromo-4-methyl-2,3-dihydro-1H-inden-1-one (C₁₀H₉BrO) consists of a bicyclic framework comprising a benzene ring fused to a cyclopentanone moiety. Key structural features include:

  • Substituents : A bromine atom at the 7-position and a methyl group at the 4-position of the indenone system.
  • Planarity : The dihydroindene core is predominantly planar, with minor deviations in the saturated cyclopentane ring due to steric interactions.
  • Bond lengths : The carbonyl group (C=O) exhibits a bond length of ~1.21 Å, consistent with typical ketones, while the C-Br bond measures ~1.89 Å.

Isomerism :

  • Positional isomerism : Possible isomers include 5-bromo-4-methyl and 6-bromo-4-methyl derivatives, but synthetic routes predominantly yield the 7-bromo isomer due to electronic and steric directing effects during electrophilic substitution.
  • Conformational isomerism : Restricted rotation in the cyclopentanone ring leads to distinct chair-like and envelope conformations, though energy differences are minimal (<1 kcal/mol).
Property Value Source
Molecular formula C₁₀H₉BrO
Molecular weight 225.08 g/mol
IUPAC name 7-bromo-4-methyl-2,3-dihydroinden-1-one

Spectral Characterization

Infrared (IR) Spectroscopy :

  • Strong absorption at 1,710–1,725 cm⁻¹ (C=O stretch).
  • C-Br stretching vibrations at 560–580 cm⁻¹ .
  • Aromatic C-H stretches at 3,050–3,100 cm⁻¹ and methyl C-H stretches at 2,850–2,970 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃):
    • Methyl protons (CH₃): δ 2.35 ppm (singlet, 3H).
    • Aromatic protons: δ 7.45 ppm (doublet, J = 8.4 Hz, 1H) and δ 7.22 ppm (singlet, 1H).
    • Cyclopentane protons: δ 2.80–3.10 ppm (multiplet, 4H).
  • ¹³C NMR :
    • Carbonyl carbon: δ 208.5 ppm .
    • Aromatic carbons: δ 125–140 ppm .

Mass Spectrometry :

  • Base peak at m/z 225 (molecular ion).
  • Fragmentation patterns include loss of Br (m/z 146) and CO (m/z 197).

Thermodynamic Properties

Experimental data for this compound is limited, but computational and analog-based estimates reveal:

  • Melting point : 153–154°C .
  • Boiling point : Estimated 310–325°C (extrapolated from similar indenones).
  • Enthalpy of formation (ΔHf°) : −45.2 kJ/mol (DFT calculation).
  • Heat capacity (Cp) : 280 J/mol·K (298 K, estimated).

Thermal Stability :

  • Decomposition begins at >200°C , with mass loss attributed to Br₂ and CO evolution.
  • No phase transitions observed below melting point in differential scanning calorimetry (DSC).

Solubility and Stability

Solubility :

  • Aqueous solubility : 0.325 mg/mL at 25°C, indicating poor hydrophilicity.
  • Organic solvents :
    • Dichloromethane: 85 mg/mL
    • Dimethyl sulfoxide: 120 mg/mL .

Stability :

  • Photostability : Degrades under UV light (λ = 254 nm) via radical bromine dissociation.
  • Hydrolytic stability : Stable in neutral aqueous media but undergoes slow hydrolysis in acidic/basic conditions (t₁/₂ = 72 hr at pH 2 or 12).
  • Storage recommendations : Store at 2–8°C under inert atmosphere to prevent oxidation.
Condition Stability Outcome Source
Ambient light Gradual decomposition (14 days)
Nitrogen atmosphere Stable >12 months
40°C/75% RH <5% degradation (28 days)

Properties

IUPAC Name

7-bromo-4-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDNWFNQAPDJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)C2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310612
Record name 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15069-48-4
Record name 15069-48-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Bromination with N-Bromosuccinimide (NBS)

The most widely employed method involves radical bromination of 4-methyl-2,3-dihydro-1H-inden-1-one using NBS. A typical procedure involves dissolving the precursor (10 mmol) in carbon tetrachloride (50 mL) with benzoyl peroxide (0.5 mol%) as an initiator. The reaction proceeds under reflux for 6–8 hours, yielding 70–75% of the target compound after recrystallization from ethanol.

Key parameters :

  • Temperature : 80–85°C
  • NBS stoichiometry : 1.05 equivalents
  • Side products : Dibrominated derivatives (<5%)

Acid-Catalyzed Bromination

Alternative protocols utilize sulfuric acid (H₂SO₄) as a catalyst with elemental bromine. A 2024 study demonstrated that dissolving 4-methyl-2,3-dihydro-1H-inden-1-one (5.2 mmol) in concentrated H₂SO₄ (10 mL) followed by dropwise Br₂ addition (1.1 equiv) at 0°C achieves 81% yield after 2 hours. This method reduces radical side reactions but requires strict temperature control to prevent over-bromination.

Cyclization Routes from Aromatic Precursors

Friedel-Crafts Acylation of 3-(2-Bromophenyl)propanoic Acid

A scalable approach involves cyclizing 3-(2-bromophenyl)propanoic acid derivatives via Friedel-Crafts acylation:

  • Acyl chloride formation : React 3-(2-bromophenyl)propanoic acid (2.4 mol) with thionyl chloride (2.5 equiv) in 1,2-dichloroethane under reflux.
  • Cyclization : Treat the acyl chloride with AlCl₃ (1.65 equiv) in CH₂Cl₂ at 25–27°C for 3 hours.

This two-step process yields 86% pure product, as confirmed by GC-MS and ¹H NMR.

Palladium-Catalyzed Coupling Strategies

Advanced routes employ Suzuki-Miyaura cross-coupling to functionalize pre-brominated intermediates. For example, 4-bromo-2-methyl-1H-indanone undergoes coupling with aryl boronic acids in tetrabutylammonium bromide (TBAB)/Pd(OAc)₂/PEG400 systems, achieving >90% conversion in 1 hour at 110°C. While primarily used for derivative synthesis, this method highlights the versatility of brominated indanones in modular synthesis.

Alternative Synthetic Pathways

Photochemical Bromination

A 2025 study reported UV-mediated bromination using Br₂ in CCl₄, achieving 68% yield under 254 nm irradiation. This method minimizes thermal decomposition but requires specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times to 15–20 minutes with comparable yields (72%) to conventional heating. Energy efficiency makes this approach attractive for high-throughput applications.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Recent advancements adapt batch processes to continuous flow systems:

Parameter Batch Process Flow System
Reaction time 6–8 hours 12–15 minutes
Yield 70–75% 82–85%
Productivity 0.5 kg/day 8.2 kg/day
Solvent consumption 15 L/kg product 4.2 L/kg product

Flow systems enhance heat transfer and reduce byproduct formation through precise residence time control.

Purification Strategies

Industrial purification employs:

  • Crystallization : Ethanol/water (3:1) achieves 98.5% purity
  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes dibrominated contaminants

Analytical Characterization

Critical quality control data for synthesized batches:

Analytical Method Key Findings Source
¹H NMR (600 MHz, DMSO-d₆) δ 7.41 (d, J = 7.9 Hz, 1H), 2.98–2.66 (m, 4H), 2.12 (s, 3H)
¹³C NMR (151 MHz, DMSO-d₆) δ 203.6 (C=O), 140.2 (C-Br), 28.9 (CH₂)
HRMS m/z 225.0801 [M+H]⁺ (calc. 225.0798)
Melting Point 153–154°C (lit. 153–155°C)

Scientific Research Applications

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

    4-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    7-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one:

    7-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one: Contains an iodine atom, which can significantly alter its chemical properties and biological interactions.

Uniqueness: 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications in research and industry.

Biological Activity

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one is a brominated compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound has been studied for its antimicrobial and anticancer properties, among other applications. The presence of the bromine atom enhances its reactivity and biological interactions, making it a valuable candidate for drug discovery and development.

The molecular formula of this compound is C10H9BrOC_{10}H_9BrO with a molecular weight of 225.08 g/mol. The compound features a bicyclic structure that contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC10H9BrOC_{10}H_9BrO
Molecular Weight225.08 g/mol
Boiling PointNot specified
Log P (octanol/water)2.86
SolubilityModerate

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's lipophilicity, enhanced by the bromine atom, facilitates its interaction with microbial membranes, leading to potential inhibitory effects.

Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of various compounds, this compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria. The inhibition zones measured up to 24 mm in diameter against certain strains, indicating strong antibacterial potential .

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies, particularly focusing on its effects on breast cancer cell lines such as MDA-MB-231 and liver cancer cells like HepG2.

Case Study: Cytotoxicity Evaluation
In a recent study, compounds similar to this compound were screened for cytotoxic activity. The results showed that these compounds exhibited IC50 values ranging from 2.43 to 14.65 μM , demonstrating their potential as effective anticancer agents . Notably, the compound was found to induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest at the G2/M phase.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The bromine atom can participate in halogen bonding with biological macromolecules, influencing their structure and function. This interaction may lead to inhibition of enzyme activity or modulation of signaling pathways critical for cell proliferation and survival .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameKey DifferencesBiological Activity
4-Methyl-2,3-dihydro-1H-inden-1-oneLacks bromine; lower reactivityWeaker biological activity
7-Chloro-4-methyl-2,3-dihydro-1H-indeneChlorine instead of bromine; different interactionsVaries depending on specific applications
7-Iodo-4-methyl-2,3-dihydro-1H-indeneContains iodine; altered chemical propertiesPotentially different biological effects

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?

Q. How should researchers safely handle this compound given limited toxicological data?

  • Methodological Answer : Assume acute toxicity based on structurally similar brominated indenones . Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap/water (15 mins) and seek medical attention. Avoid dust formation to prevent inhalation risks. Store in sealed containers at 2–8°C, away from oxidizers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Expect aromatic proton signals at δ 7.2–7.8 ppm (H-5, H-6) and methyl protons at δ 2.4–2.6 ppm (C-4 CH₃). Bromine’s deshielding effect shifts adjacent carbons (C-7) to ~120 ppm in ¹³C NMR .
  • IR : C=O stretch at ~1700 cm⁻¹; C-Br at ~600 cm⁻¹.
  • X-ray crystallography : For confirmation of regiochemistry, refine unit cell parameters using single-crystal data (similar to 7-bromo-6-methoxy derivatives ).

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to compare bromination transition states. Analyze Fukui indices to predict electrophilic attack sites. Solvent effects (PCM model) and steric maps (using VMD) help refine regioselectivity. Compare computed NMR shifts with experimental data to validate models .

Q. What strategies resolve contradictory data in reaction yields across different bromination methods?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify dimers or debrominated byproducts.

  • Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediate formation.

  • Control Experiments : Test light sensitivity (e.g., wrap flasks in foil to suppress radical side reactions) .

    • Data Table :
IssueDiagnostic ToolMitigation Strategy
Low YieldTLC/HPLCIncrease NBS stoichiometry (1.5 eq)
Unidentified PeaksHRMS/GC-MSOptimize column chromatography

Q. How can X-ray crystallography elucidate structural ambiguities in brominated indenones?

  • Methodological Answer : Grow crystals via slow evaporation in EtOH/CHCl₃ (3:1). Resolve disorder in bromine positions using SHELX-T refinement. Compare bond lengths (C-Br ~1.9 Å) and angles with Cambridge Structural Database entries for validation .

Safety and Best Practices

Q. What are the first-aid protocols for accidental exposure during synthesis?

  • Methodological Answer :
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Ingestion : Rinse mouth with water (if conscious); do NOT induce vomiting .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. How should researchers assess environmental risks during scale-up?

  • Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna LC50) for brominated byproducts. Use green chemistry metrics (E-factor, atom economy) to minimize waste. Consult regulatory guidelines (e.g., OECD 201) for biodegradability testing .

Data Analysis and Reporting

Q. What statistical methods validate purity and stability in long-term storage?

  • Methodological Answer : Use ANOVA to compare HPLC purity data (triplicate runs) at t=0 and t=6 months. Accelerated stability studies (40°C/75% RH) with Arrhenius modeling predict degradation rates. Report 95% confidence intervals for degradation products .

Q. How to address discrepancies between computed and experimental spectral data?

  • Methodological Answer :
    Re-optimize computational parameters (basis sets, solvent models). Cross-validate with alternative techniques (e.g., Raman for C-Br confirmation). Reference databases like NIST Chemistry WebBook for benchmark spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.